N-Boc-3-cyclopentylamino-propionic acid
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Overview
Description
Scientific Research Applications
Sensing Applications
N-Boc-3-cyclopentylamino-propionic acid: can be utilized in sensing applications due to its interactions with diols and strong Lewis bases like fluoride or cyanide anions. This interaction is crucial for homogeneous assays and heterogeneous detection, which can occur at the interface of the sensing material or within the bulk sample .
Biological Labelling and Protein Manipulation
The compound’s ability to react with diols also allows it to be used in biological labelling. It can be employed to manipulate proteins, modify them, and even separate them. This is particularly useful in the development of therapeutics and can be applied in various areas of glycobiology .
Development of Therapeutics
Boronic acids, a class to which N-Boc-3-cyclopentylamino-propionic acid belongs, are used in the development of therapeutics. Their interaction with diols is leveraged in the creation of new drugs, especially those targeting glycated molecules, which are prevalent in diabetic conditions .
Material Chemistry and Biomedical Devices
The compound finds applications in material chemistry and the creation of biomedical devices. Its properties are beneficial in the construction of microparticles for analytical methods and polymers for the controlled release of insulin, which is a significant area of research in diabetes management .
Supramolecular Chemistry
In supramolecular chemistry, N-Boc-3-cyclopentylamino-propionic acid can be used for reversible click reactions. These reactions are essential for creating dynamic molecular assemblies that can be used in the design of new materials and the exploration of novel chemistries .
Chemical Biology
Finally, the compound plays a role in chemical biology, where it can be used for enzyme inhibition, interference in signaling pathways, and cell delivery systems. Its reactivity with assorted nucleophiles at variable pHs makes it a versatile tool for stimuli-responsive biological chemistry explorations .
Safety and Hazards
properties
IUPAC Name |
3-[cyclopentyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14(9-8-11(15)16)10-6-4-5-7-10/h10H,4-9H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWOCVWWQJRBKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)C1CCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590453 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-N-cyclopentyl-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
917202-01-8 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-N-cyclopentyl-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.